1-(2-Fluoro-4-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Fluoro-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-mercaptophenyl)propan-1-one typically involves the reaction of 2-fluoro-4-mercaptophenyl derivatives with propanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-4-mercaptophenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom and mercapto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-mercaptophenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.
2-Fluoro-4-mercaptophenyl derivatives: Compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness
1-(2-Fluoro-4-mercaptophenyl)propan-1-one is unique due to the specific positioning of the fluorine and mercapto groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H9FOS |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(2-fluoro-4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-9(11)7-4-3-6(12)5-8(7)10/h3-5,12H,2H2,1H3 |
InChI Key |
UWWRHFMXNLECCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)S)F |
Origin of Product |
United States |
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